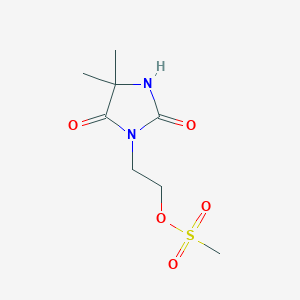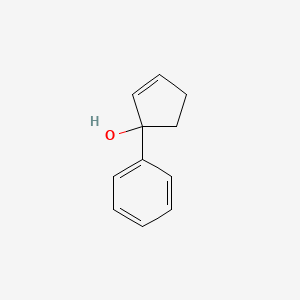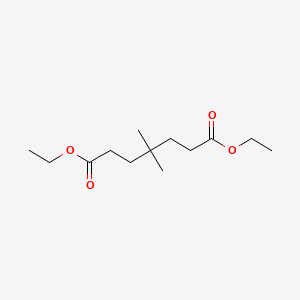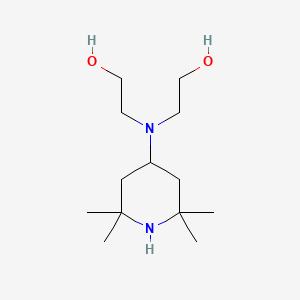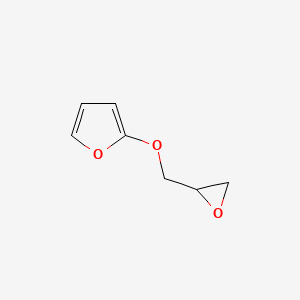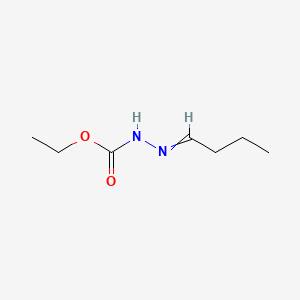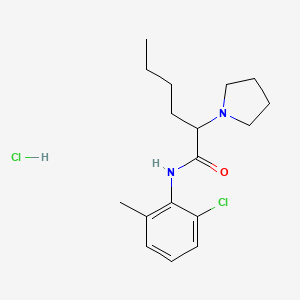
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with a 4-bromophenyl group and two methyl groups. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be achieved through a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions typically involve the use of a base catalyst such as triethylamine and ammonium chloride. The structure of the prepared compound is confirmed by spectral data, including FTIR, HRESIMS, 1H- and 13C-NMR .
Análisis De Reacciones Químicas
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Aplicaciones Científicas De Investigación
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- involves its interaction with various molecular targets. For example, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds are known for their antimicrobial properties against various bacterial strains. The uniqueness of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Fórmula molecular |
C14H11BrN4O3 |
|---|---|
Peso molecular |
363.17 g/mol |
Nombre IUPAC |
7-(4-bromophenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(13(21)19(2)14(18)22)17-12(20)9(16-11)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,17,20) |
Clave InChI |
WPSJDLQJHSNADL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


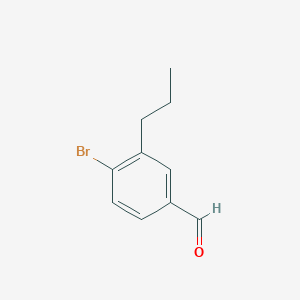
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
